2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol
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Overview
Description
2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol is a chemical compound that features a benzodioxole group attached to a pyrazole ring, which is further connected to an ethanol moiety
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that plays a crucial role in various cellular processes, including the hormonal control of glucose homeostasis, Wnt signaling, and the regulation of transcription factors and microtubules .
Mode of Action
It is suggested that the compound may interact with its target, gsk-3β, and modulate its activity . This modulation could result in changes in the cellular processes controlled by GSK-3β, such as glucose homeostasis and Wnt signaling .
Biochemical Pathways
The compound’s interaction with GSK-3β suggests that it may affect the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins that play a crucial role in embryonic development and cancer .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The compound’s interaction with GSK-3β and potential modulation of the Wnt signaling pathway suggest that it may have a significant impact on cellular processes. These effects could include changes in glucose homeostasis and alterations in the regulation of transcription factors and microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol typically involves the formation of the pyrazole ring followed by the introduction of the benzodioxole group. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-benzodioxole-containing aldehydes or ketones under acidic or basic conditions. The ethanol moiety can be introduced through subsequent reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodioxole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: A compound with potential anti-inflammatory properties.
Uniqueness
2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol is unique due to its specific combination of benzodioxole and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-6-5-14-4-3-10(13-14)9-1-2-11-12(7-9)17-8-16-11/h1-4,7,15H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMYEIFKTLLDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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